SKO1 protein - 149223-66-5

SKO1 protein

Catalog Number: EVT-1516741
CAS Number: 149223-66-5
Molecular Formula: C11H10O3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

SKO1 is encoded by the SKO1 gene located on chromosome IV of S. cerevisiae. It was first identified in studies focusing on the genetic response to osmotic stress and has since been characterized as a key player in the transcriptional regulation of osmotic stress-responsive genes. The protein is classified under transcription factors due to its role in binding to specific DNA sequences and regulating transcriptional activity .

Synthesis Analysis

Methods and Technical Details

The synthesis of SKO1 protein involves standard eukaryotic protein expression systems. In S. cerevisiae, the SKO1 gene is transcribed into messenger RNA, which is then translated into the SKO1 protein by ribosomes. Techniques such as chromatin immunoprecipitation followed by sequencing (ChIP-seq) have been employed to identify target genes regulated by SKO1, allowing researchers to map its functional interactions across the genome .

The ribosome profiling technique has also been utilized to study translational dynamics, providing insights into how various factors influence the synthesis rate of SKO1 under different stress conditions .

Molecular Structure Analysis

Structure and Data

SKO1 features a bZIP domain that is essential for its DNA-binding capability. This domain allows it to recognize and bind to cAMP response elements (CRE) within target gene promoters. Structural analysis indicates that SKO1 forms dimers, which enhances its binding affinity for DNA. The protein's molecular weight is approximately 34 kDa, and it has an isoelectric point around 5.5, which suggests it is predominantly negatively charged at physiological pH .

Chemical Reactions Analysis

Reactions and Technical Details

SKO1 undergoes several post-translational modifications that are critical for its function. Phosphorylation by mitogen-activated protein kinases (MAPKs), particularly Hog1, alters its repressive activity during osmotic stress. Additionally, sumoylation at lysine 567 has been identified as a significant modification that prevents SKO1 from binding non-specifically to DNA, thereby regulating its transcriptional activity . These modifications can be analyzed using techniques such as mass spectrometry and immunoblotting.

Mechanism of Action

Process and Data

The mechanism of action of SKO1 involves its binding to specific DNA sequences in the promoters of target genes. Upon osmotic stress, Hog1 phosphorylates SKO1, leading to a conformational change that reduces its affinity for certain DNA sites while allowing it to activate others. The recruitment of corepressor complexes such as Tup1/Cyc8 further modulates its repressive functions . Genome-wide analyses have identified approximately 40 target promoters associated with SKO1, indicating a complex regulatory network influenced by various signaling pathways .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

SKO1 exhibits several notable physical properties:

  • Molecular Weight: Approximately 34 kDa.
  • Isoelectric Point: ~5.5.
  • Stability: The protein is stable under physiological conditions but may undergo degradation or denaturation under extreme stress conditions.

Chemical properties include susceptibility to phosphorylation and sumoylation, which are critical for its functional regulation. Techniques such as circular dichroism spectroscopy have been used to study the secondary structure of SKO1, revealing an alpha-helical content typical of bZIP proteins .

Applications

Scientific Uses

SKO1 has significant applications in molecular biology research, particularly in studies focused on stress responses in eukaryotic cells. Its role in regulating osmotic stress responses makes it a valuable model for understanding similar mechanisms in higher organisms. Additionally, insights gained from studying SKO1 may inform therapeutic strategies for diseases related to cellular stress responses, including cancer and metabolic disorders.

Research involving SKO1 also contributes to our understanding of transcription factor interactions and regulatory networks within cells, providing foundational knowledge applicable across various fields such as genetics, biochemistry, and cell biology .

Structural Characterization of SKO1

Molecular Architecture of SKO1: bZIP Domain and DNA-Binding Motifs

SKO1 (Suppressor of Kinase Overexpression 1) is a yeast transcription factor characterized by a conserved basic leucine zipper (bZIP) domain. This domain comprises two functionally distinct regions:

  • A basic region rich in lysine and arginine residues, which directly contacts the DNA major groove.
  • A leucine zipper region containing heptad repeats of leucines that facilitate dimerization via hydrophobic interactions [1] [2].

The full-length SKO1 protein consists of 647 amino acids with a molecular weight of 70.2 kDa and an isoelectric point of 9.84 [2]. Beyond the bZIP domain, SKO1 includes regulatory regions critical for post-translational modifications:

  • An N-terminal domain harboring phosphorylation sites for kinases like Hog1 and protein kinase A (PKA).
  • A C-terminal region containing a sumoylation site at Lys567, which modulates DNA-binding specificity [5].

Table 1: Structural Domains of SKO1

Domain/RegionAmino Acid ResiduesFunctionInteracting Partners
bZIP domain~300–350DNA binding and dimerizationHomodimers, other bZIP TFs
N-terminal region1–299Phosphorylation sitesHog1, PKA
C-terminal region568–647Sumoylation siteSUMO machinery

SKO1 binds DNA as a homodimer, recognizing the cAMP response element (CRE) motif (TGACGTCA) and CRE-like sequences (e.g., in the SUC2 promoter) [1]. The basic region forms hydrogen bonds with guanine and cytosine bases in the major groove, while the leucine zipper stabilizes the dimer interface [5].

Evolutionary Conservation of SKO1 Across Fungal Species

SKO1 orthologs exhibit deep evolutionary conservation across fungal lineages, reflecting their role in stress adaptation:

  • Saccharomyces cerevisiae: SKO1 represses glucose-repressed genes (e.g., SUC2) and activates osmotic stress genes (e.g., ENA1) [1] [2].
  • Candida albicans: SKO1 represses yeast-to-hypha transition genes (ECE1, HWP1) and regulates oxidative stress responses [4].
  • Schizosaccharomyces pombe: The functional analog maintains osmotic stress signaling but lacks direct sequence homology [7].

Conserved features include:

  • The bZIP domain (70%–85% sequence similarity).
  • Regulatory phosphorylation sites targeted by Hog1/p38 MAPK orthologs.
  • NAPA (N-terminal autophosphorylation accessory) domains in class 2 DYRK kinases, which regulate SKO1 activation [7].

Table 2: SKO1 Orthologs in Fungal Species

SpeciesOrthologKey FunctionsDomain Conservation
S. cerevisiaeSKO1/YNL167COsmotic stress, glucose repressionFull bZIP, sumoylation site
C. albicansSKO1Hyphal repression, oxidative stressbZIP (81% similarity)
S. pombeClass 2 DYRKCell cycle, stress responseNAPA domains

This conservation underscores SKO1’s ancestral role in fungal environmental adaptation.

Structural Determinants of CRE/CRE-Like Sequence Recognition

SKO1 recognizes CRE and CRE-like sequences through mechanisms combining direct readout and structural adaptability:

Direct Readout Mechanism

  • The basic region inserts into the DNA major groove, forming hydrogen bonds with the TGACGTCA core.
  • Residues Arg298 and Lys302 (numbered for S. cerevisiae) specifically contact guanine bases at positions 2 and 6 of the motif [1] [5].

Structural Plasticity

SKO1 binds non-canonical CRE-like sites (e.g., in SUC2) via:

  • DNA backbone interactions: Flexible loops adjacent to the bZIP domain accommodate variations in spacer length.
  • Water-mediated hydrogen bonds: Enable recognition of degenerate motifs (e.g., TGACGTTA) [5].

Regulation of Specificity

  • Sumoylation at Lys567: Prevents off-target binding by reducing SKO1’s affinity for suboptimal sites. Sumoylation-deficient mutants bind 200+ aberrant genomic loci [5].
  • Competition with other TFs: Aca1p and Cst6p compete with SKO1 for overlapping CRE sites, fine-tuning target gene expression [2].

DNA Scanning Mechanisms

SKO1 employs facilitated diffusion to locate target sites:

  • 1D sliding: Linear translocation along DNA.
  • Intersegmental transfer: Hopping between DNA segments via loop formation [6].

Table 3: DNA Recognition Mechanisms of SKO1

MechanismStructural BasisFunctional Impact
Direct readoutbZIP basic region contacts basesHigh-affinity binding to TGACGTCA
Indirect readoutDNA bending, hydration shell interactionsTolerates CRE-like variants
SumoylationC-terminal SUMO conjugationPrevents non-specific promoter binding
TF competitionOverlapping DNA-binding sitesContext-dependent gene regulation

This multi-layered recognition system allows SKO1 to orchestrate context-dependent transcriptional responses to stress and metabolic signals [1] [5] [6].

Properties

CAS Number

149223-66-5

Product Name

SKO1 protein

Molecular Formula

C11H10O3

Synonyms

SKO1 protein

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